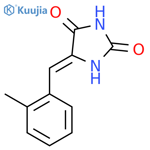

Cas no 80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid)

(R)-2-Amino-3-(o-tolyl)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (R)-2-Amino-3-(o-tolyl)propanoic acid

- 2-Methyl-D-phenylalanine

- 2-Methylphenyl-D-alanine

- D-2-Methylphe

- D-2-METHYLPHENYLALANINE

- D-phe(2-Me)-OH

- o-Methyl-D-phenylalanine

- (2R)-2-Amino-3-(2-methylphenyl)propanoic acid

- D-2-Methyl Phenylalanine

- DTXSID301313334

- (R)-2-AMINO-3-O-TOLYLPROPANOIC ACID

- (2R)-2-azaniumyl-3-(2-methylphenyl)propanoate

- H-O-ME-D-PHE-OH

- D-Phenylalanine, 2-methyl-

- PS-12170

- H-D-PHE(2-ME)-OH

- AM83410

- 2-Methy-D-Phenylalanine

- MFCD01860870

- CS-0152968

- AC-5867

- A839847

- 80126-54-1

- D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH)

- AKOS016843584

- SCHEMBL383453

- EN300-1298518

- 2-Methyl-D-phenylalanine (ACI)

- (R)-2-Amino-3-(o-tolyl)propanoicacid

- (R)-2-Amino-3-o-tolylpropionic acid

- D-2′-Methylphenylalanine

-

- MDL: MFCD01860870

- Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1

- InChI-Schlüssel: NHBKDLSKDKUGSB-SECBINFHSA-N

- Lächelt: C(C1C=CC=CC=1C)[C@@H](N)C(=O)O

Berechnete Eigenschaften

- Genaue Masse: 179.09500

- Monoisotopenmasse: 179.095

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 3

- Komplexität: 182

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 63.3A^2

- XLogP3: _1.2

Experimentelle Eigenschaften

- Dichte: 1.165

- Siedepunkt: 326.2°C at 760 mmHg

- Flammpunkt: 151.1 °C

- Brechungsindex: 1.561

- PSA: 49.33000

- LogP: 1.95300

(R)-2-Amino-3-(o-tolyl)propanoic acid Sicherheitsinformationen

- Gefahrenhinweis: H302-H315-H319-H335

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Lagern bei -15° C

(R)-2-Amino-3-(o-tolyl)propanoic acid Zolldaten

- HS-CODE:2922499990

- Zolldaten:

China Zollkodex:

2922499990Übersicht:

2922499990 Andere Aminosäuren und ihre Ester und ihre Salze (ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten). MwSt:17,0%Steuerrückerstattungssatz:9.0% RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren)MFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

Regulierungsbedingungen:

A.Zollabfertigungsformular für eingehende Waren

B.Zollabfertigungsformular für ausgehende WarenKategorie Inspektion und Quarantäne:

P.Importierte Tiere und Pflanzen\Quarantäne tierischer und pflanzlicher Erzeugnisse

Q.Ausgehende Tiere und Pflanzen\Quarantäne tierischer und pflanzlicher Erzeugnisse

R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln

S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln

M.Wareninspektion bei der Einfuhr

N.Wareninspektion bei AusfuhrenZusammenfassung:

HS:2922499990 andere Aminosäuren, ausgenommen solche, die mehr als eine Art Sauerstofffunktion enthalten, und ihre Ester; MwSt:17,0% Steuerermäßigungssatz:9,0% AufsichtsbedingungenMFN-Tarif:6.5% General tariff:30.0%

(R)-2-Amino-3-(o-tolyl)propanoic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220356-5g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 97% | 5g |

$112 | 2024-07-23 | |

| TRC | M327270-25g |

2-Methyl-D-phenylalanine |

80126-54-1 | 25g |

$ 825.00 | 2022-06-04 | ||

| Enamine | EN300-1298518-100.0g |

(2R)-2-amino-3-(2-methylphenyl)propanoic acid |

80126-54-1 | 95% | 100g |

$1249.0 | 2023-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13130-10g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 10g |

¥1176.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13130-25g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 25g |

¥2896.0 | 2021-09-08 | ||

| Apollo Scientific | OR14700-5g |

2-Methyl-D-phenylalanine |

80126-54-1 | 97% | 5g |

£82.00 | 2025-02-19 | |

| abcr | AB165755-1 g |

D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH); . |

80126-54-1 | 1g |

€126.60 | 2023-06-23 | ||

| AAPPTec | UHF254-1g |

H-D-Phe(2-Me)-OH |

80126-54-1 | 1g |

$50.00 | 2024-07-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-269981-100 mg |

o-Methyl-D-phenylalanine, |

80126-54-1 | 100MG |

¥730.00 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NC824-5g |

(R)-2-Amino-3-(o-tolyl)propanoic acid |

80126-54-1 | 97% | 5g |

867.0CNY | 2021-07-10 |

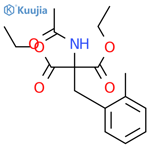

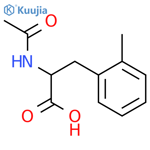

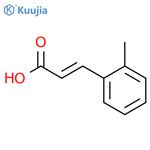

(R)-2-Amino-3-(o-tolyl)propanoic acid Herstellungsverfahren

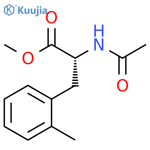

Synthetic Routes 1

Synthetic Routes 2

2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase , D-Amino acid dehydrogenase Solvents: Methanol , Water ; 24 h, pH 9, rt

2.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

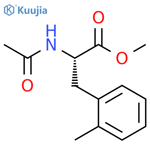

Synthetic Routes 3

2.1 Reagents: Hydrochloric acid Solvents: Water

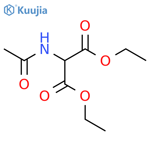

Synthetic Routes 4

1.2 Solvents: Ethanol

1.3 Reagents: 2-Fluorobenzyl bromide

2.1 Reagents: Hydrogen bromide Solvents: Water

3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid

4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 5

Synthetic Routes 6

2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 7

1.2 Solvents: Water ; 30 min, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 - 24 h, 140 °C

2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase , D-Amino acid dehydrogenase Solvents: Methanol , Water ; 24 h, pH 9, rt

2.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

Synthetic Routes 8

1.2 Reagents: Acetic acid Solvents: Water ; 0.5 h, reflux; cooled; overnight, 4 °C

2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux

3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C

3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 9

1.2 Reagents: Sulfuric acid Solvents: Water ; < pH 2, rt

Synthetic Routes 10

Synthetic Routes 11

1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C

Synthetic Routes 12

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 13

2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid

3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 14

2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ; 16 h, pH 8.8, 30 °C

2.2 Reagents: Methanol

Synthetic Routes 15

2.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

3.1 Reagents: Hydrochloric acid Solvents: Water

Synthetic Routes 16

1.2 Reagents: Methanol

Synthetic Routes 17

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, -10 °C

1.3 Solvents: Toluene ; 16 - 24 h, reflux

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 4 h, reflux

3.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ; 16 h, pH 8.8, 30 °C

3.2 Reagents: Methanol

Synthetic Routes 18

2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Synthetic Routes 19

2.1 Reagents: Methanol , Thionyl chloride Solvents: Methanol

3.1 Reagents: Acetonitrile , Sodium hydroxide , Chymotrypsin Solvents: Acetonitrile , Water

4.1 Reagents: Hydrochloric acid Solvents: Water

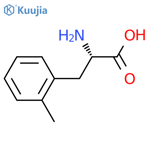

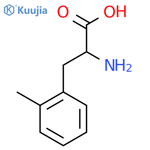

(R)-2-Amino-3-(o-tolyl)propanoic acid Raw materials

- 1,3-diethyl 2-acetamidopropanedioate

- 2-amino-3-(2-methylphenyl)propanoic acid

- 3-(2-Methylphenyl)-2-oxopropanoic acid

- 2-acetamido-3-(2-methylphenyl)propanoic acid

- Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester

- D-Phenylalanine, N-acetyl-2-methyl-, methyl ester

- 5(4H)-Oxazolone, 2-Methyl-4-[(2-Methylphenyl)Methylene]-

- 5-[(2-methylphenyl)methyl]-2,4-Imidazolidinedione

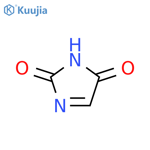

- Hydantoin

- (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione

- DL-Phenylalanine, 2-methyl-N-(trifluoroacetyl)-

- D-PHENYLALANINE, 2-METHYL-N-(TRIFLUOROACETYL)-

- Phenylalanine, N-acetyl-2-methyl-, methyl ester

- Propanedioic acid, (acetylamino)[(4-fluorophenyl)methyl]-, diethyl ester

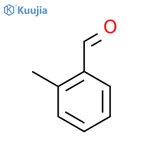

- 2-Methylbenzaldehyde

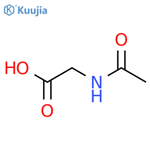

- 2-acetamidoacetic acid

- H-Phe(2-Me)-OH

(R)-2-Amino-3-(o-tolyl)propanoic acid Preparation Products

(R)-2-Amino-3-(o-tolyl)propanoic acid Verwandte Literatur

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid) Verwandte Produkte

- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

- 943-80-6(p-Amino-L-phenylalanine)

- 63-91-2(L-Phenylalanine)

- 56-45-1(L-Serine)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 63-68-3(L-Methionine)

- 673-06-3(D-Phenylalanine)

- 150-30-1(DL-3-Phenylalanine)